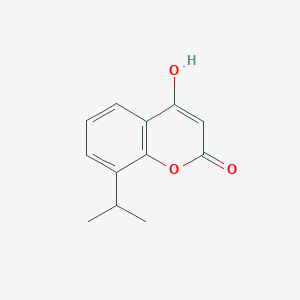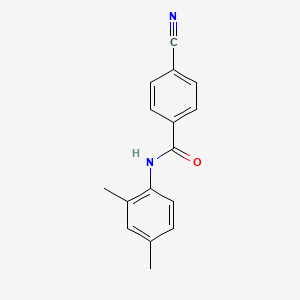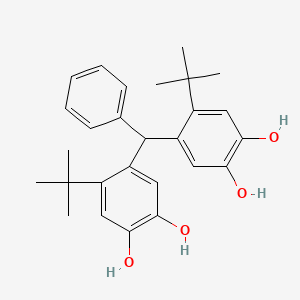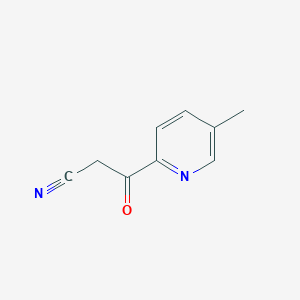![molecular formula C31H22N2 B12537394 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene CAS No. 677351-16-5](/img/structure/B12537394.png)
9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene is an organic compound with the molecular formula C₃₁H₂₂N₂ It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of aromatic substitution reactions.
Introduction of the Diazo Group: The diazo group is introduced via diazotization reactions, where an amine precursor is treated with nitrous acid.
Attachment of the Ethynyl and Dimethylphenyl Groups: These groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce amine-substituted anthracenes.
Scientific Research Applications
9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in diazo coupling reactions.
Biology: The compound can be used in the study of biological processes involving diazo compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 9-[Diazo(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene involves the formation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
9-Diazo-10-phenylanthracene: Lacks the ethynyl and dimethylphenyl groups, making it less versatile in certain reactions.
Diazoanthracene Derivatives: Other derivatives with different substituents on the anthracene core.
Uniqueness
The presence of the ethynyl and dimethylphenyl groups enhances its utility in synthetic chemistry and broadens its scope of applications compared to other diazoanthracene derivatives .
Properties
CAS No. |
677351-16-5 |
|---|---|
Molecular Formula |
C31H22N2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
9-[diazo-(4-ethynyl-2,6-dimethylphenyl)methyl]-10-phenylanthracene |
InChI |
InChI=1S/C31H22N2/c1-4-22-18-20(2)28(21(3)19-22)31(33-32)30-26-16-10-8-14-24(26)29(23-12-6-5-7-13-23)25-15-9-11-17-27(25)30/h1,5-19H,2-3H3 |
InChI Key |
NCISXOBMQHZBFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=[N+]=[N-])C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)

![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)


![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)

![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)

![16-Hydroxy-9-[3-(pentyloxy)propanamido]hexadecanoic acid](/img/structure/B12537361.png)


